
4-(Aminomethyl)-1-piperidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-piperidineacetamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminomethyl group attached to the piperidine ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-piperidineacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(Aminomethyl)piperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the generated acid by-products.
Another synthetic route involves the use of 4-(Aminomethyl)piperidine and acetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). This method ensures the formation of the acetamide linkage with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-1-piperidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-(Aminomethyl)-1-piperidineacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 4-(Aminomethyl)-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Additionally, the piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but contains a benzoic acid moiety instead of an acetamide group.
4-(Aminomethyl)piperidine: Lacks the acetamide group, making it less versatile in certain applications.
4-(Aminomethyl)fluorescein: Contains a fluorescein moiety, used primarily in fluorescent labeling and imaging.
Uniqueness
4-(Aminomethyl)-1-piperidineacetamide is unique due to its combination of the aminomethyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This compound’s structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals, setting it apart from other similar compounds.
特性
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-5-7-1-3-11(4-2-7)6-8(10)12/h7H,1-6,9H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWWNDBWYYTHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
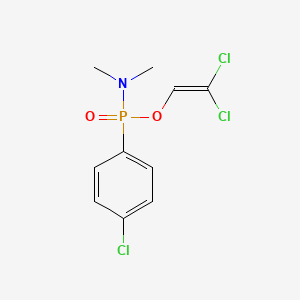

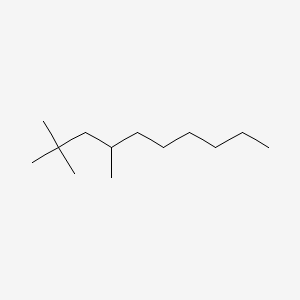
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
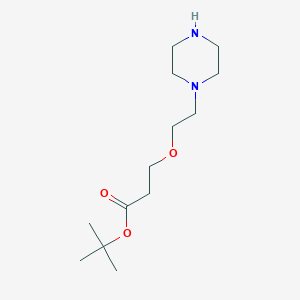
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
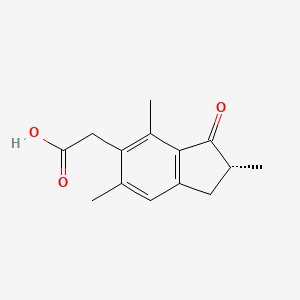
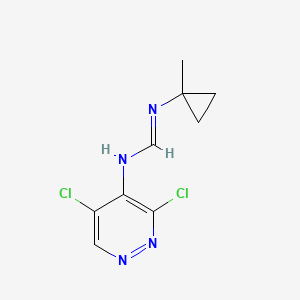

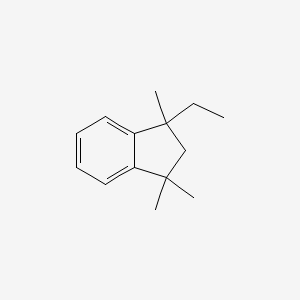

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
